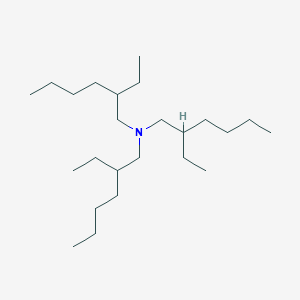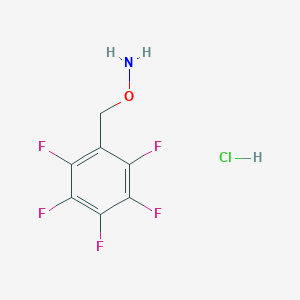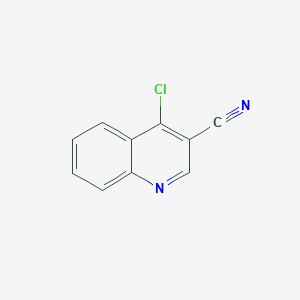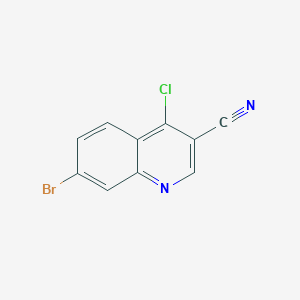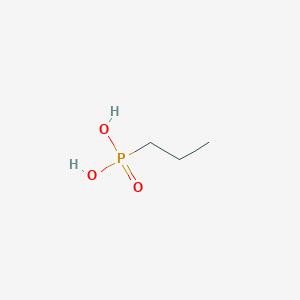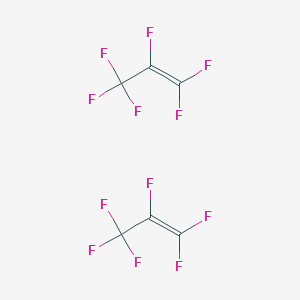
1-(5-Methyl-2-pyridinyl)piperazine
概要
説明
1-(5-Methyl-2-pyridinyl)piperazine is a chemical compound with the CAS Number 104395-86-0 and a linear formula of C10H15N3 . It has a molecular weight of 177.25 .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(5-Methyl-2-pyridinyl)piperazine is represented by the InChI code1S/C10H15N3/c1-9-2-3-10(12-8-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 . Chemical Reactions Analysis
While specific chemical reactions involving 1-(5-Methyl-2-pyridinyl)piperazine are not detailed in the search results, piperazine derivatives in general have been synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
1-(5-Methyl-2-pyridinyl)piperazine has a molecular weight of 177.25 .科学的研究の応用
Neuroscience
“1-(5-Methyl-2-pyridinyl)piperazine” is considered a selective D4 receptor antagonist . The D4 receptor is implicated in various central nervous system (CNS) pathologies, making this compound potentially valuable in neuroscience research. It could be used to study the role of the D4 receptor in disorders such as schizophrenia, Parkinson’s disease, and attention deficit hyperactivity disorder (ADHD).
Pharmacology
In pharmacology, piperazine derivatives like “1-(5-Methyl-2-pyridinyl)piperazine” are known for their presence in drugs with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . This compound’s selective action on D4 receptors offers a pathway to develop new therapeutic agents targeting these receptors.
Biochemistry
Biochemically, “1-(5-Methyl-2-pyridinyl)piperazine” can be used in the synthesis of chiral piperazines, which are important in creating compounds with biological activity . The chiral nature of these piperazines is crucial for their interaction with biological systems, as they can have different effects based on their chirality.
Materials Science
While specific applications in materials science for “1-(5-Methyl-2-pyridinyl)piperazine” are not directly cited, piperazine compounds often play a role in the development of new materials due to their stability and reactivity . They can be used as building blocks for polymers or as a part of complex molecular structures in nanotechnology.
Analytical Chemistry
“1-(5-Methyl-2-pyridinyl)piperazine” may serve as a reagent in analytical chemistry for the determination of aliphatic and aromatic isocyanates in air by reversed-phase HPLC . It can also be used for the fluorometric determination of airborne diisocyanates, which are significant due to their potential health impacts.
Environmental Science
In environmental science, the ability of “1-(5-Methyl-2-pyridinyl)piperazine” to detect isocyanates can be crucial. Isocyanates are hazardous air pollutants, and this compound’s use in monitoring their levels can help in assessing air quality and mitigating environmental health risks .
将来の方向性
While specific future directions for 1-(5-Methyl-2-pyridinyl)piperazine are not mentioned in the search results, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions. Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This suggests that future research may focus on expanding the structural diversity of piperazines and exploring new synthetic methods.
作用機序
Target of Action
The primary targets of 1-(5-Methyl-2-pyridinyl)piperazine are the Histamine H3 receptor (H3R) and Sigma-1 receptors (σ1R) . These receptors play a crucial role in various physiological processes. The H3R is predominantly expressed in the central nervous system and regulates the release of histamine and other neurotransmitters. The σ1R is a chaperone protein that modulates ion channels and receptors, influencing cellular differentiation, survival, and synaptic plasticity .
Mode of Action
1-(5-Methyl-2-pyridinyl)piperazine interacts with its targets, H3R and σ1R, acting as an antagonist . This means it binds to these receptors and blocks their function. The antagonistic action on H3R inhibits the release of histamine, thereby modulating neurotransmission. On σ1R, it prevents the receptor’s influence on ion channels and other receptors .
Biochemical Pathways
The biochemical pathways affected by 1-(5-Methyl-2-pyridinyl)piperazine are primarily those involving histamine and sigma-1 receptor signaling. By blocking H3R, it disrupts the normal feedback mechanism for histamine release, potentially altering various physiological responses such as sleep-wake cycles, food intake, cognition, and pain perception. Its antagonistic action on σ1R can influence numerous cellular processes, including calcium signaling and cellular differentiation .
Result of Action
The molecular and cellular effects of 1-(5-Methyl-2-pyridinyl)piperazine’s action are primarily due to its antagonistic effects on H3R and σ1R. By blocking these receptors, it can modulate neurotransmission and cellular signaling, potentially influencing a range of physiological processes and behaviors .
特性
IUPAC Name |
1-(5-methylpyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-9-2-3-10(12-8-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRKPHJFMGUXPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467197 | |
| Record name | 1-(5-Methyl-2-pyridinyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-2-pyridinyl)piperazine | |
CAS RN |
104395-86-0 | |
| Record name | 1-(5-Methyl-2-pyridinyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

